![molecular formula C17H16ClN5OS B2449027 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 900006-91-9](/img/structure/B2449027.png)
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
The compound is a derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol , which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have a wide range of applications, including in pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-triazole core, with additional phenyl, amino, sulfanyl, and chloro-methylphenyl groups attached. The exact structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol has a melting point of 195 °C (dec.) (lit.) 211-215 °C (dec.) .Scientific Research Applications
Antimicrobial Activity
This compound, being a derivative of 1,2,4-triazole, has shown promising antimicrobial activity . It has been found to be effective against various bacterial and fungal strains . The antimicrobial activity is attributed to the presence of the 1,2,4-triazole ring in the compound .
Antifungal Activity
The 1,2,4-triazole derivatives, including this compound, have been found to possess significant antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Antimycobacterial Activity
The compound has shown antimycobacterial activity . This suggests its potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties . This suggests its potential use in the treatment of conditions associated with inflammation .
Analgesic Activity
The compound has shown analgesic (pain-relieving) properties . This suggests its potential use in the management of pain .
Anticancer Activity
The compound has demonstrated anticancer properties . This suggests its potential use in cancer therapy .
Antihypertensive Activity
The compound has shown antihypertensive properties . This suggests its potential use in the treatment of high blood pressure .
Anticonvulsant Activity
The compound has demonstrated anticonvulsant properties . This suggests its potential use in the treatment of conditions associated with seizures .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally related to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol , which suggests potential targets could be similar.
Mode of Action
It’s possible that the compound interacts with its targets through hydrogen bonding or other non-covalent interactions, as is common with many drugs . The presence of the triazole ring and the sulfanyl group could potentially facilitate these interactions.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. Given the structural similarity to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol , it’s possible that it could influence pathways involving this molecule.
Pharmacokinetics
The compound’s solubility in water is low, but it can dissolve in organic solvents like ether, ethanol, and dichloromethane . This suggests that it might have good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The compound is stable under normal conditions , but its stability could be affected under different environmental conditions.
Future Directions
properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-7-8-13(9-14(11)18)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTXGJJQHLDWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
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